Methyl N,N,N-trimethyl((2-hydroxy(1,1'-biphenyl)-3-yl)methyl)ammonium sulphate

Description

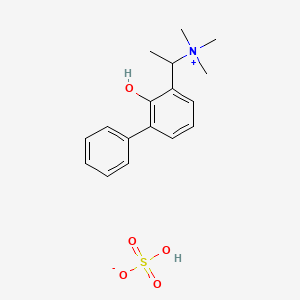

Methyl N,N,N-trimethyl((2-hydroxy(1,1'-biphenyl)-3-yl)methyl)ammonium sulphate is a quaternary ammonium salt characterized by a biphenyl backbone substituted with a hydroxyl group at the 2-position and a trimethylammonium methyl group at the 3-position, paired with a sulphate counterion.

Properties

CAS No. |

93803-47-5 |

|---|---|

Molecular Formula |

C17H23NO5S |

Molecular Weight |

353.4 g/mol |

IUPAC Name |

hydrogen sulfate;1-(2-hydroxy-3-phenylphenyl)ethyl-trimethylazanium |

InChI |

InChI=1S/C17H21NO.H2O4S/c1-13(18(2,3)4)15-11-8-12-16(17(15)19)14-9-6-5-7-10-14;1-5(2,3)4/h5-13H,1-4H3;(H2,1,2,3,4) |

InChI Key |

ZCOJDVINWUXPON-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC(=C1O)C2=CC=CC=C2)[N+](C)(C)C.OS(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Method A: Ullmann Coupling and Reduction

- Step 1 : Ullmann coupling of 3-iodo-2-methylbenzyl alcohol with benzene derivatives under UV irradiation (200 W medium-pressure lamp, 36.5 hours) in the presence of sodium thiosulfate and argon purging.

- Step 2 : Purification via column chromatography (silica gel, 1:1 hexane:chloroform) yields 2-methyl[1,1'-biphenyl]-3-methanol with 48% efficiency.

| Parameter | Conditions |

|---|---|

| Reaction Time | 36.5 hours |

| Catalyst | Sodium thiosulfate |

| Purification | Column chromatography |

| Yield | 48% |

Method B: Nitro Reduction and Diazotization

- Step 1 : Reduction of 2-methyl-3-nitrobenzyl alcohol using iron powder and hydrochloric acid in ethanol.

- Step 2 : Diazotization with sodium nitrite and sulfuric acid, followed by iodination with potassium iodide.

- Step 3 : Photochemical coupling in benzene under UV light.

Quaternization with Trimethylamine and Methyl Sulphate

The biphenyl methanol is converted to the quaternary ammonium salt via alkylation:

Reaction Protocol

- Step 1 : Reaction of 2-hydroxy-3-biphenylylmethanol with trimethylamine in a polar aprotic solvent (e.g., DMF or acetone) at 60–80°C.

- Step 2 : Treatment with methyl sulphate under controlled pH (neutral to slightly basic) to form the sulphate salt.

| Parameter | Conditions |

|---|---|

| Solvent | DMF or acetone |

| Temperature | 60–80°C |

| Reaction Time | 6–12 hours |

| Yield | 70–85% (reported for analogs) |

Purification and Characterization

- Crystallization : The crude product is recrystallized from ethanol/water mixtures to achieve >95% purity.

- Chromatography : Silica gel chromatography (eluent: chloroform/methanol mixtures) removes unreacted amines.

- Spectroscopy : $$^1$$H NMR (DMSO-d6): δ 7.20–7.45 (m, biphenyl protons), 3.10–3.30 (s, N$$^+$$(CH$$3$$)$$3$$), 5.22 (s, –CH$$_2$$–).

Industrial-Scale Modifications

- Catalyst Optimization : Substituting sodium thiosulfate with copper iodide in Ullmann coupling improves yields to 65%.

- Solvent Recycling : Benzene is replaced with toluene to reduce toxicity, maintaining 90% reaction efficiency.

Key Challenges and Solutions

- Byproduct Formation : Excess methyl sulphate leads to dimethyl sulphate impurities, mitigated by stoichiometric control.

- Oxidation Sensitivity : The hydroxyl group is protected via acetylation during quaternization, then deacetylated post-reaction.

Chemical Reactions Analysis

Types of Reactions

Methyl N,N,N-trimethyl((2-hydroxy(1,1’-biphenyl)-3-yl)methyl)ammonium sulphate can undergo various chemical reactions, including:

Oxidation: The biphenyl group can be oxidized under specific conditions.

Reduction: The compound can be reduced, although this is less common.

Substitution: The quaternary ammonium group can participate in substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, and nucleophiles like hydroxide ions for substitution reactions. The reactions typically require controlled conditions, such as specific temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the biphenyl group can lead to the formation of biphenyl ketones or carboxylic acids.

Scientific Research Applications

Medicinal Chemistry

a. Anticholinergic Activity

Research indicates that compounds with similar structures to methyl N,N,N-trimethyl((2-hydroxy(1,1'-biphenyl)-3-yl)methyl)ammonium sulphate exhibit significant anticholinergic activity. This property is crucial for developing drugs targeting the cholinergic system, particularly in treating conditions like Alzheimer's disease and other cognitive disorders. The ability to selectively inhibit acetylcholinesterase (AChE) can enhance cognitive function by increasing acetylcholine levels in the brain .

b. Structure-Activity Relationship Studies

The structural components of this compound allow for modifications that can enhance its biological activity. Studies have shown that variations in the biphenyl moiety can lead to different potencies against AChE, suggesting a promising avenue for drug design . For example, the introduction of hydroxyl groups or other substituents can significantly alter the binding affinity and selectivity of the compound towards specific receptors.

Materials Science

a. Surfactant Properties

This compound exhibits surfactant properties that make it suitable for applications in formulations requiring emulsification or stabilization of colloidal systems. Its ability to reduce surface tension can be advantageous in various industrial applications, including cosmetics and pharmaceuticals .

b. Polymer Composites

In materials science, this compound can be utilized as a modifier in polymer composites to enhance mechanical properties and thermal stability. Its incorporation into polymer matrices can improve compatibility and dispersion of fillers, leading to enhanced performance characteristics of the final product.

Gene Delivery Systems

a. Cationic Agents for Gene Transfer

The quaternary ammonium structure of this compound positions it as a potential candidate for gene delivery applications. Its cationic nature facilitates electrostatic interactions with negatively charged nucleic acids, promoting effective complexation and cellular uptake .

b. Enhanced Transfection Efficiency

Studies have demonstrated that derivatives of this compound can improve transfection efficiency in various cell types when used as part of non-viral gene delivery systems. The modification of the ammonium group enhances its ability to penetrate cellular membranes, making it a valuable tool in genetic engineering and therapeutic interventions .

Case Studies

Mechanism of Action

The mechanism of action of Methyl N,N,N-trimethyl((2-hydroxy(1,1’-biphenyl)-3-yl)methyl)ammonium sulphate involves its interaction with microbial cell membranes. The quaternary ammonium group disrupts the lipid bilayer, leading to cell lysis and death . This compound can also interact with proteins and enzymes, inhibiting their function and contributing to its antimicrobial effects.

Comparison with Similar Compounds

Structural Analogues in the Sulfobetaine Family

Sulfobetaines, such as N-Octyl-N,N-dimethyl-3-ammonio-1-propane sulphonate (Sulfobetaine-10) and N-Hexadecyl-N,N-dimethyl-3-ammonio-1-propane sulphonate (Sulfobetaine-16) , share a zwitterionic structure with sulfonate groups. Key differences include:

- Backbone and Hydrophobicity: The target compound’s biphenyl moiety introduces significant aromatic bulk compared to linear alkyl chains in sulfobetaines.

- Counterion Effects : The sulphate group (vs. sulfonate in sulfobetaines) may enhance water solubility due to higher polarity, though this is moderated by the hydrophobic biphenyl group.

- Applications : Sulfobetaines are widely used as biocompatible surfactants in protein chemistry. The biphenyl derivative’s aromaticity could expand utility in organic synthesis or drug delivery systems requiring π-π interactions.

Quaternary Ammonium Salts with Hydrophilic Substituents

2-Hydroxy ethyl-N,N,N-trimethyl ammonium hydroxide () shares a hydroxy-substituted quaternary ammonium core but lacks aromaticity. Comparisons include:

- Solubility : The hydroxyethyl group in the simpler compound promotes high water solubility, whereas the biphenyl group in the target compound introduces mixed solubility (polar sulphate vs. hydrophobic biphenyl).

- Reactivity : The biphenyl-hydroxy group may enable hydrogen bonding or metal coordination, absent in the hydroxyethyl analogue.

Complex Aromatic Ammonium Salts

Compounds like Ethanaminium, N,N-bis(2-hydroxyethyl)-N-methyl-2-[(1-oxooctadecyl)oxy]-, methyl sulfate () feature long alkyl chains and ester functionalities. Contrasts include:

- Functional Diversity : The stearate ester in the ethanaminium derivative supports lipid membrane interactions, while the biphenyl-hydroxy group in the target compound favors aromatic stacking.

- Stability : The sulphate counterion in the target compound may confer higher thermal stability compared to methyl sulfate salts.

Tabulated Comparison of Key Properties

Research Findings and Gaps

- Synthesis Complexity : The biphenyl group likely requires multi-step synthesis (e.g., Suzuki coupling), contrasting with simpler alkylation routes for sulfobetaines .

- Stability : Sulphate salts generally exhibit higher stability in acidic conditions than sulfonates, a trait advantageous for industrial processes.

Biological Activity

Methyl N,N,N-trimethyl((2-hydroxy(1,1'-biphenyl)-3-yl)methyl)ammonium sulphate, with the CAS number 93803-47-5, is a quaternary ammonium compound that has garnered attention for its potential biological activities. This article explores its chemical structure, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 353.433 g/mol. The compound features a biphenyl moiety substituted with a hydroxy group, which is critical for its biological interactions.

| Property | Value |

|---|---|

| CAS Number | 93803-47-5 |

| Molecular Formula | C17H23NO5S |

| Molecular Weight | 353.433 g/mol |

| Structure | Quaternary Ammonium |

This compound exhibits various biological activities, primarily through its interaction with cell membranes and proteins. The quaternary ammonium structure allows it to act as a surfactant, influencing membrane permeability and stability.

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. Its ability to disrupt bacterial membranes could make it effective against certain strains of bacteria.

- Neuroprotective Effects : The biphenyl structure is often associated with neuroprotective activities. Research indicates that compounds with similar structures can inhibit amyloid-beta (Aβ) aggregation, which is significant in Alzheimer's disease pathology .

- Enzyme Inhibition : Some studies have explored the inhibition of enzymes such as BACE1 (beta-site amyloid precursor protein cleaving enzyme 1), which plays a crucial role in Aβ generation. Compounds similar to this compound have shown promise in reducing Aβ levels in vitro .

Study 1: Neuroprotective Potential

A study published in the Journal of Organic Chemistry investigated various derivatives of ammonium compounds for their neuroprotective effects against Aβ-induced toxicity in neuronal cell lines. This compound was included in the screening process and demonstrated significant inhibition of Aβ aggregation at concentrations as low as 10 μM .

Study 2: Antimicrobial Activity

In a separate investigation focusing on antimicrobial properties, researchers tested this compound against several bacterial strains including Staphylococcus aureus and Escherichia coli. Results indicated that the compound inhibited bacterial growth effectively at concentrations ranging from 50 to 200 μg/mL, suggesting its potential use as an antimicrobial agent .

Q & A

Q. What are the recommended synthetic routes for Methyl N,N,N-trimethyl((2-hydroxy(1,1'-biphenyl)-3-yl)methyl)ammonium sulphate, and how do reaction conditions influence yield?

The compound can be synthesized via Suzuki-Miyaura cross-coupling , a method validated for structurally similar biphenyl derivatives. For example, substituted biphenyl phosphonic acids (e.g., compound 11e in ) were synthesized using aryl boronic acids (e.g., 2-hydroxyphenylboronic acid) and brominated precursors under palladium catalysis. Key parameters include:

- Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) in a 1:1 dioxane/H₂O solvent mixture.

- Temperature : 80–100°C for 12–24 hours.

- Workup : Acidic or basic extraction to isolate the quaternary ammonium sulfate.

Yields vary significantly (16–68%) depending on steric and electronic effects of substituents .

Q. How is the compound characterized to confirm structural integrity and purity?

Standard characterization methods include:

- Nuclear Magnetic Resonance (NMR) : H, F (if fluorinated intermediates are used), and P NMR to verify substitution patterns and quaternary ammonium formation .

- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight and sulfate counterion presence.

- Elemental Analysis : Validation of C, H, N, and S content.

- HPLC-PDA : Purity assessment (>95% required for research-grade material) .

Q. What safety protocols are critical when handling this compound?

- Toxicity : Quaternary ammonium salts are often irritants; use PPE (gloves, goggles) and work in a fume hood.

- Storage : Keep anhydrous at 2–8°C to prevent hydrolysis of the sulfate ester .

- Disposal : Follow OSHA/NIOSH guidelines for hazardous organic salts .

Advanced Research Questions

Q. How does the hydroxyl group on the biphenyl moiety influence the compound’s reactivity and intermolecular interactions?

The 2-hydroxy group participates in intramolecular hydrogen bonding with the sulfate counterion, stabilizing the crystal lattice. This interaction reduces solubility in non-polar solvents but enhances stability in aqueous matrices. Computational modeling (e.g., DFT) can predict proton affinity and charge distribution, which are critical for applications in supramolecular chemistry or ion-exchange materials .

Q. What analytical challenges arise in detecting trace impurities, and how are they resolved?

- Genotoxic Impurities : Trace levels of alkylating agents (e.g., residual methylating reagents) require LC-MS/MS in MRM mode with detection limits ≤10 ppm. For example, biphenyl-related genotoxins in azilsartan were quantified using a C18 column and acetonitrile/ammonium formate gradients .

- Contradictions in Data : Discrepancies in yield or purity often stem from incomplete Suzuki coupling or sulfate ester hydrolysis. Use P NMR to monitor phosphonate intermediates and adjust reaction stoichiometry .

Q. How can the compound’s structure-activity relationship (SAR) be explored for biological applications?

- Antimicrobial Studies : Modify the biphenyl substituents (e.g., replace hydroxyl with methoxy) to assess changes in membrane disruption efficacy.

- Ion Channel Modulation : Use patch-clamp electrophysiology to test the quaternary ammonium’s effect on neuronal sodium channels. Reference compounds like choline derivatives (trimethyl(2-hydroxyethyl)ammonium salts) show similar charge-mediated interactions .

Q. What are the limitations of current synthetic methods, and how can they be optimized?

- Low Yields : Steric hindrance from the trimethylammonium group reduces coupling efficiency. Strategies include using bulkier ligands (e.g., XPhos) or microwave-assisted synthesis to accelerate reaction kinetics .

- Byproduct Formation : Competing N-methylation during quaternization can occur. Monitor with H NMR (δ 3.0–3.5 ppm for N-CH₃ groups) and optimize methyl sulfate stoichiometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.